5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol , also known by its chemical structure C11H10N4OS, belongs to the class of indole derivatives . The indole nucleus is an important heterocyclic system found in various bioactive compounds. It contains a benzene ring fused with a pyrrole ring, making it aromatic in nature. Physically, it appears as a crystalline, colorless substance with a specific odor .
Scientific Research Applications
Antimicrobial Applications
5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol: and its derivatives have been found to possess significant antimicrobial properties . Research indicates that these compounds can be effective against a range of microbial pathogens, including bacteria and fungi . This makes them valuable in the development of new antibacterial and antifungal agents, especially in the face of increasing antibiotic resistance.
Anticancer Research
Triazole derivatives, including 5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol , are being explored for their potential anticancer activities. They may inhibit the growth of cancer cells by interfering with cell division and proliferation. The exploration of these compounds in oncology could lead to the development of novel chemotherapy agents .
Antiviral Therapy
The triazole core structure is known to contribute to antiviral efficacy. As such, 5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol may be used in the synthesis of compounds that can act against various viral infections, offering a pathway to new treatments in antiviral therapy .
Antidepressant and Anxiolytic Effects
Studies suggest that triazole derivatives can exhibit central nervous system activity, including antidepressant and anxiolytic effects. This opens up possibilities for 5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol to be used in the development of new medications for treating depression and anxiety disorders .
Agrochemical Development
In the agricultural sector, triazole compounds are utilized for their fungicidal properties5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol could be incorporated into the synthesis of new agrochemicals to protect crops from fungal infections, thereby enhancing yield and food security .
Material Science
The versatile nature of triazole derivatives allows them to be used in material science5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol can be a precursor in creating polymers or coatings with specific properties, such as increased resistance to degradation or improved thermal stability .
Neurobehavioral Research
There is interest in the effects of triazole compounds on neurobehavioral aspects5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol has been studied for its impact on cognitive functions and behavior in animal models, which could lead to insights into neurological diseases and their management .
Analytical Chemistry
5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol: can be used in analytical chemistry as a reagent or a building block for designing probes. For instance, it has been used in the design of surface-enhanced Raman scattering-based probes for the detection of DNA markers .
properties
IUPAC Name |
5-(2-ethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-11-10(15)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAVINWNKVQDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=S)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355897 | |
Record name | 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
19982-35-5 | |
Record name | 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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